molecular formula C18H13N5O2S B10985927 2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B10985927
M. Wt: 363.4 g/mol
InChI Key: XXMMKVUMLNYGJI-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phthalazinone core, a thiazole ring, and a pyridine moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the phthalazinone core, followed by the introduction of the thiazole and pyridine rings through various coupling reactions. Key reagents often include thionyl chloride, pyridine, and thiazole derivatives. Reaction conditions may involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide stands out due to its unique combination of a phthalazinone core, thiazole ring, and pyridine moiety. This structural arrangement provides distinct chemical properties and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C18H13N5O2S

Molecular Weight

363.4 g/mol

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H13N5O2S/c24-16(8-14-12-5-1-2-6-13(12)17(25)23-22-14)21-18-20-15(10-26-18)11-4-3-7-19-9-11/h1-7,9-10H,8H2,(H,23,25)(H,20,21,24)

InChI Key

XXMMKVUMLNYGJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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